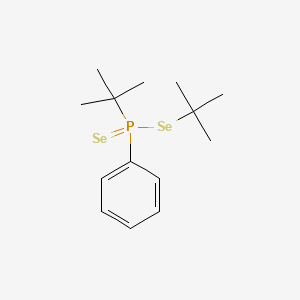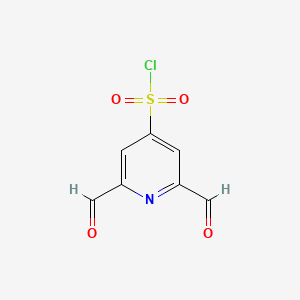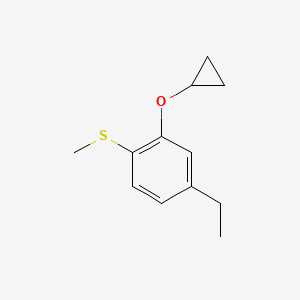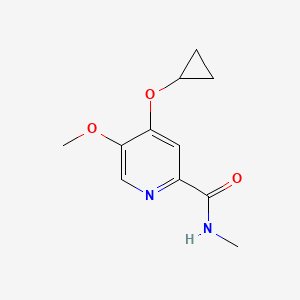
tert-Butyl tert-butyl(phenyl)phosphinodiselenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is a complex organophosphorus compound that features a unique combination of phosphorus, selenium, and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the Pd(OAc)2/DPPF-catalyzed C–P(iii) cross-coupling between aryl- or heteroaryl-halides and enantiopure borane complexes of (S)- and ®-(tert-butyl)methylphosphines . This method is effective and enantioselective, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like LiAlH4. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, influencing molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: An organic compound with similar tert-butyl and phenyl groups but lacks the phosphorus and selenium components.
Tris(4-tert-butylphenyl) phosphate: Another compound with tert-butylphenyl groups but different functional groups and applications.
Uniqueness
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is unique due to its combination of phosphorus, selenium, and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H23PSe2 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
tert-butyl-tert-butylselanyl-phenyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H23PSe2/c1-13(2,3)15(16,17-14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
CYUUVHQHHDXREU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=[Se])(C1=CC=CC=C1)[Se]C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















